molecular formula C21H18ClN7O B2804593 1-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(3-chloro-2-methylphenyl)urea CAS No. 1172052-12-8

1-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(3-chloro-2-methylphenyl)urea

Cat. No.: B2804593
CAS No.: 1172052-12-8
M. Wt: 419.87
InChI Key: NPLPMOVSUMDISS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrimidine core substituted at position 6 with a 1H-pyrazol-1-yl group and an aminophenyl moiety at position 2. The urea linker connects this pyrimidine-aminophenyl segment to a 3-chloro-2-methylphenyl group. The pyrazole group may enhance hydrogen bonding with residues in the active site, while the chloro-methylphenyl substituent could improve lipophilicity and target selectivity .

Properties

IUPAC Name

1-(3-chloro-2-methylphenyl)-3-[4-[(6-pyrazol-1-ylpyrimidin-4-yl)amino]phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN7O/c1-14-17(22)4-2-5-18(14)28-21(30)27-16-8-6-15(7-9-16)26-19-12-20(24-13-23-19)29-11-3-10-25-29/h2-13H,1H3,(H,23,24,26)(H2,27,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPLPMOVSUMDISS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)NC2=CC=C(C=C2)NC3=CC(=NC=N3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(3-chloro-2-methylphenyl)urea typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.

    Synthesis of the pyrimidine ring: This involves the condensation of suitable amidines with β-dicarbonyl compounds.

    Coupling of the pyrazole and pyrimidine rings: This step often requires the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form the desired linkage.

    Introduction of the urea linkage: This final step involves the reaction of the intermediate compound with an isocyanate derivative to form the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(3-chloro-2-methylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination or sulfonating agents for sulfonation.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of halogenated or sulfonated derivatives.

Scientific Research Applications

Oncology

Numerous studies have investigated the efficacy of this compound in cancer treatment. For instance:

  • Acute Myeloid Leukemia (AML) : In vitro studies demonstrated significant cytotoxicity against FLT3-driven AML cell lines, with further in vivo studies showing complete tumor regression in xenograft models without notable toxicity .

Anti-Angiogenesis

Research has highlighted the compound's ability to inhibit endothelial cell proliferation and migration, essential processes in angiogenesis:

  • Endothelial Cell Assays : Compounds derived from similar structural frameworks exhibited IC50 values ranging from 1 to 18 µM in inhibiting endothelial proliferation, demonstrating the potential for developing effective anti-angiogenic therapies .

Case Studies

StudyFindingsApplication
Yang et al. (2013)Developed derivatives with enhanced potency against FLT3 and VEGFR2Targeting AML
Weitensteiner et al. (2013)Identified trisubstituted pyrazolo[4,3-d]pyrimidines with anti-angiogenic effectsVascular targeting therapies
Recent Advances (2022)Synthesized pyrazole-linked thiourea derivatives with CDK2 inhibition potentialBroader anticancer strategies

Structural Modifications and SAR Analysis

Structure-activity relationship (SAR) studies have been instrumental in optimizing the efficacy of this compound:

  • Substituent Variations : Modifications at specific positions on the pyrazole ring have been shown to enhance biological activity. For example, maintaining certain functional groups while altering others can lead to improved potency against targeted kinases .

Mechanism of Action

The mechanism of action of 1-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(3-chloro-2-methylphenyl)urea involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target specific enzymes or receptors, inhibiting their activity or modulating their function.

    Pathways Involved: It may interfere with signaling pathways involved in cell proliferation, apoptosis, or inflammation, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs with the target molecule, enabling comparative analysis of their properties:

Compound Key Substituents Molecular Weight Biological Activity References
1-(3-Chlorophenyl)-3-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)urea Pyrrolidinyl (pyrimidine), 3-chlorophenyl (urea) ~434.9* Enhanced lipophilicity; potential for improved cell permeability but reduced solubility [1]
1-(6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridin-4-yl)-3-(2-chlorophenyl)urea Imidazopyridine core, dual chloro substituents ~349.2* Possible metabolic stability due to imidazole ring; lower solubility from halogenation [2]
N-(4-((6-(4-(Trifluoromethyl)phenyl)pyrimidin-4-yl)oxy)benzo[d]thiazol-2-yl)acetamide Trifluoromethylphenyl (pyrimidine), benzothiazole-acetamide 430.41 High electronegativity from CF₃ group; potential for strong target binding [3]
1-(3-((((2R,3S,4R,5R)-5-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)(isopropyl)amino)propyl)-3-(4-(tert-butyl)phenyl)urea Tetrahydrofuran-pyrrolopyrimidine, tert-butylphenyl 539.68 Nucleoside analogue with potential antiviral or anticancer applications [3]

*Calculated based on provided structural formulas.

Key Comparative Insights

Pyrimidine vs. Imidazopyridine Cores
  • However, imidazopyridine may reduce solubility compared to pyrimidine.
Substituent Effects
  • Pyrazole (Target) vs.
  • Chloro-Methylphenyl (Target) vs. Trifluoromethylphenyl (): The trifluoromethyl group in ’s compound offers stronger electronegativity and metabolic resistance but may introduce steric hindrance. The chloro-methylphenyl group in the target balances hydrophobicity and steric bulk for selective targeting .
Urea Linker Modifications
  • The target’s urea linker is conserved across analogues, but substituents on the aryl groups dictate selectivity. For example, ’s 3-chlorophenyl vs. the target’s 3-chloro-2-methylphenyl introduces steric differences that could alter binding kinetics .

Pharmacokinetic and Toxicity Considerations

  • Metabolic Stability: The imidazopyridine () and trifluoromethyl () groups may confer resistance to cytochrome P450 metabolism, whereas the pyrazole in the target could be susceptible to oxidative degradation .
  • Solubility: Higher molecular weight compounds (e.g., ’s 539.68 Da derivative) face solubility challenges, whereas the target’s moderate size (~400–450 Da estimated) may offer better bioavailability.

Biological Activity

1-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(3-chloro-2-methylphenyl)urea is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of the compound is C19H19ClN6C_{19}H_{19}ClN_{6}, with a molecular weight of approximately 372.85 g/mol. The structure features a pyrazole ring, a pyrimidine moiety, and an urea functional group, which are critical for its biological interactions.

Research indicates that this compound may exhibit multiple mechanisms of action, primarily through inhibition of specific enzymes and receptors involved in cancer cell proliferation and angiogenesis. The presence of the pyrazole and pyrimidine rings is significant for binding interactions with target proteins.

Anticancer Activity

A study highlighted that derivatives containing pyrazole and pyrimidine structures show promising anticancer properties. Specifically, compounds similar to this compound demonstrated significant cytotoxicity against various cancer cell lines, including HeLa (cervical cancer) and HepG2 (liver cancer) cells. The IC50 values for these compounds ranged from 73 to 84 µM, indicating effective inhibition of cancer cell growth .

Inhibition of Angiogenesis

The compound has also been studied for its anti-angiogenic properties. Pyrazole derivatives have been shown to inhibit vascular endothelial growth factor (VEGF), which plays a crucial role in tumor-induced angiogenesis. This inhibition can prevent tumor growth by limiting nutrient supply .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

  • Pyrazole Ring : Essential for anticancer activity.
  • Pyrimidine Moiety : Enhances binding affinity to target receptors.
  • Chloro and Methyl Substituents : Modulate lipophilicity and bioavailability.

Study 1: Anticancer Efficacy

In vitro studies conducted on the HeLa cell line revealed that the compound reduced cell viability significantly at concentrations as low as 10 µM, with a growth inhibition percentage reaching up to 54.25%. This suggests a robust anticancer effect without notable toxicity to normal fibroblast cells .

Study 2: Anti-Angiogenic Effects

Another study focused on the anti-angiogenic potential demonstrated that compounds similar to this urea derivative could significantly reduce tube formation in endothelial cells, indicating their potential utility in cancer therapy by targeting angiogenesis .

Data Tables

PropertyValue
Molecular FormulaC19H19ClN6C_{19}H_{19}ClN_{6}
Molecular Weight372.85 g/mol
IC50 (HeLa Cells)73 - 84 µM
Growth Inhibition (%)Up to 54.25%
Biological ActivityEffect
AnticancerSignificant cytotoxicity
Anti-AngiogenicInhibition of VEGF

Q & A

Q. What are the recommended synthetic routes for this compound, and what methodological considerations are critical for reproducibility?

The synthesis of urea derivatives with pyrazole and pyrimidine moieties typically involves multi-step reactions. A general approach includes:

  • Step 1 : Coupling of pyrimidine and pyrazole precursors via nucleophilic aromatic substitution. For example, refluxing intermediates with chloranil in xylene (25–30 hours) to facilitate cyclization .
  • Step 2 : Introduction of the urea linkage via reaction of an isocyanate intermediate with an aniline derivative under anhydrous conditions.
  • Critical Considerations : Use of inert atmospheres (N₂/Ar) to prevent hydrolysis, purification via recrystallization (e.g., methanol), and validation by HPLC (>95% purity) .

Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?

  • NMR : ¹H/¹³C NMR to confirm connectivity of the pyrimidine, pyrazole, and urea groups. Aromatic protons typically appear at δ 7.0–8.5 ppm, while urea NH signals are observed at δ 9.0–10.5 ppm .
  • X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., pyrazole-pyrimidine linkage). For example, Acta Crystallographica Section E protocols can be adapted for similar urea derivatives .

Q. What preliminary biological screening assays are suitable for evaluating its therapeutic potential?

  • Anticancer : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.
  • Antimicrobial : Broth microdilution assays (MIC values) against Gram-positive/negative bacteria .
  • Enzyme Inhibition : Fluorescence-based kinase or protease assays to identify molecular targets .

Q. How can researchers mitigate solubility challenges during in vitro testing?

  • Use co-solvents like DMSO (≤0.1% final concentration) or formulate with cyclodextrins to enhance aqueous solubility .
  • Confirm compound stability via LC-MS post-dissolution to rule out degradation .

Q. What computational tools are recommended for preliminary molecular docking studies?

  • Software : AutoDock Vina or Schrödinger Suite for predicting binding modes to targets like kinases or GPCRs.
  • Parameters : Optimize protonation states at physiological pH (e.g., using PROPKA) and validate with molecular dynamics simulations .

Advanced Research Questions

Q. How can conflicting bioactivity data (e.g., variable IC₅₀ values across studies) be resolved?

  • Methodological Audit : Compare assay conditions (e.g., serum content, incubation time). For instance, serum proteins may reduce free compound concentration, inflating IC₅₀ .
  • Metabolite Screening : Use LC-MS to identify degradation products or active metabolites that influence potency .
  • Orthogonal Assays : Validate results with alternative methods (e.g., apoptosis vs. proliferation assays) .

Q. What strategies optimize the compound’s selectivity for target vs. off-target receptors?

  • Structural Analog Synthesis : Modify the pyrimidine’s substituents (e.g., chloro vs. methoxy groups) and test against panels of related enzymes .
  • Covalent Docking : Identify residues critical for binding and introduce steric hindrance (e.g., methyl groups) to reduce off-target interactions .

Q. How can in vivo pharmacokinetic challenges (e.g., rapid clearance) be addressed?

  • Prodrug Design : Mask polar groups (e.g., urea NH) with labile esters or carbamates to improve bioavailability .
  • Formulation : Nanoemulsions or liposomal encapsulation to prolong half-life. Pfizer’s aqueous formulations for similar ureas provide a template .

Q. What experimental designs elucidate the mechanism of action when target deconvolution is unclear?

  • Chemical Proteomics : Use biotinylated analogs for pull-down assays combined with mass spectrometry to identify binding partners .
  • CRISPR-Cas9 Screening : Genome-wide knockout libraries to identify genes whose loss confers resistance/sensitivity .

Q. How can researchers reconcile discrepancies between computational binding predictions and experimental data?

  • Ensemble Docking : Account for protein flexibility by docking to multiple conformations (e.g., from MD simulations) .
  • Alchemical Free Energy Calculations : Calculate relative binding affinities for mutants to validate key residue interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.